molecular formula C5H12BrFN2 B8492922 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

Cat. No. B8492922
M. Wt: 199.06 g/mol
InChI Key: FFKPFVFLKLSSQC-UHFFFAOYSA-N
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Patent
US06329529B1

Procedure details

To a 300 ml four necked flask, 13.78 g (0.101 mol) of 2,2-difluoro-1,3-dimethylimidazolidine (DFI), 10.25 g (0.0995 mol) of sodium bromide, and 126.5 g of acetonitrile were charged and reacted at 25° C. for 4 hours in a nitrogen atmosphere. The yield of 2-fluoro-1,3-dimethylimidazolinium=bromide was 99%.
[Compound]
Name
four
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
13.78 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
solvent
Reaction Step One
Name
2-fluoro-1,3-dimethylimidazolinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[N:6]([CH3:7])[CH2:5][CH2:4][N:3]1[CH3:8].[Br-:10].[Na+].FC1N(C)CC[NH+]1C.[Br-]>C(#N)C>[Br-:10].[F:1][CH:2]1[N:6]([CH3:7])[CH2:5][CH2:4][NH+:3]1[CH3:8] |f:1.2,6.7|

Inputs

Step One
Name
four
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
13.78 g
Type
reactant
Smiles
FC1(N(CCN1C)C)F
Name
Quantity
10.25 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
126.5 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
2-fluoro-1,3-dimethylimidazolinium
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1[NH+](CCN1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 25° C. for 4 hours in a nitrogen atmosphere
Duration
4 h

Outcomes

Product
Name
Type
Smiles
[Br-].FC1[NH+](CCN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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